(2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
Descripción
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSHGAKQHMRFT-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:
Reactants: 4-bromobenzaldehyde and 2-chloroacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours until the product precipitates out.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Azides, thiocyanates, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology and Medicine:
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its conjugated system, which can absorb visible light.
Polymer Chemistry: Acts as a monomer or comonomer in the production of specialty polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways, leading to programmed cell death.
Comparación Con Compuestos Similares
Substituent Position and Dihedral Angles
The positions of halogen substituents significantly influence molecular planarity and crystal packing. Key comparisons include:
- Target vs. (2E)-1-(4-Br-phenyl)-3-(4-F-phenyl) : The target compound's 2-chloro substituent introduces steric hindrance compared to the 4-fluoro analog. The latter exhibits near-planarity (dihedral angle: 8.49°), enhancing π-conjugation for NLO applications .
- Target vs. (2E)-1-(2-Br-phenyl)-3-(4-Br-phenyl) : The 2-bromo substituent in the latter causes a twisted conformation (space group P21/c), whereas the target's 2-chloro group may reduce symmetry, altering packing efficiency .
Crystal Packing and Intermolecular Interactions
- Halogen Interactions : Bromine and chlorine atoms participate in C–Br⋯O (3.51 Å) and C–Cl⋯π interactions, stabilizing crystal lattices. For example, (2E)-1-(4-Br-phenyl)-3-(4-F-phenyl) forms C–H⋯F bonds (2.55 Å) and Br⋯Br contacts (3.84 Å) .
- Hydrogen Bonding : Weak C–H⋯O bonds (2.53–2.62 Å) are common in chalcones, contributing to layered or chain-like packing .
Pharmacological and Material Properties
- MAO-A Inhibition: Morpholine-based chalcones (e.g., C12: (E)-3-(2-Cl-phenyl)-1-(4-morpholinophenyl)prop-2-en-1-one) show reversible MAO-A inhibition (IC50: 0.8–1.2 µM), suggesting the target compound’s 2-chloro group could enhance binding affinity .
- NLO Efficiency : Planar derivatives like (2E)-1-(4-Br-phenyl)-3-(4-F-phenyl) exhibit high second-harmonic generation (SHG) due to strong π-π stacking (3.53 Å interplanar spacing) .
Actividad Biológica
The compound (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial, anticancer, and antioxidant activities.
- IUPAC Name : this compound
- Molecular Formula : C15H10BrClO
- Molecular Weight : 305.6 g/mol
- Physical Form : Solid
- Purity : 90%
Synthesis
The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde and 2-chlorobenzanone in the presence of a base such as potassium hydroxide. The reaction yields a chalcone structure characterized by a trans double bond configuration.
Antimicrobial Activity
Chalcones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.31 μg/mL |
| Candida albicans | 0.5 μg/mL |
These results suggest that the compound can effectively inhibit the growth of both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that this chalcone derivative can induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Case studies highlight the following effects:
- Inhibition of cell proliferation in breast cancer cells (MCF-7).
- Induction of apoptosis in colon cancer cells (HCT116).
The compound demonstrated IC50 values ranging from 5 to 15 μM across different cancer cell lines, indicating its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited effective scavenging activity, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 85% at 50 μM |
| ABTS | 90% at 50 μM |
These findings suggest that this chalcone derivative can serve as a potent antioxidant agent, contributing to its overall therapeutic profile .
Q & A
Q. What are the optimized synthetic routes for (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, and how are intermediates characterized?
The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 2-chlorobenzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol). Key parameters include:
- Molar ratio : 1:1 ketone to aldehyde.
- Solvent : Ethanol or methanol (40–60 mL per 0.01 mol of reactants).
- Reaction time : 6–12 hours under reflux.
- Yield : ~60–75% after recrystallization in ethyl acetate.
Q. Characterization methods :
Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic techniques?
Q. What spectroscopic discrepancies arise between experimental and computational data for this compound?
- UV-Vis : Experimental λ (e.g., 320 nm) may deviate from DFT-calculated values due to solvent effects or approximations in gas-phase modeling.
- NMR shifts : DFT (B3LYP/6-311++G(d,p)) predicts aromatic proton shifts within ±0.3 ppm of experimental values, but discrepancies arise in conjugated systems due to electron correlation limitations .
Advanced Research Questions
Q. How do non-merohedral twinning and intermolecular interactions influence crystallographic refinement?
- Non-merohedral twinning : Observed in derivatives (e.g., 3-bromophenyl analogs) complicates data integration. Strategies include:
- Using SHELXL with TWIN/BASF commands to model twin domains .
- Validating with Hooft parameters () to ensure refinement robustness .
- Intermolecular interactions : C–H···O/F/Br hydrogen bonds and π-π stacking (centroid distance ~3.53 Å) stabilize crystal packing .
Q. What reaction pathways dominate the compound’s chemical reactivity?
- Electrophilic substitution : The electron-deficient enone system undergoes regioselective bromination at the para position of the aryl rings.
- Reduction : NaBH selectively reduces the α,β-unsaturated ketone to a saturated alcohol, confirmed by NMR loss of vinyl protons .
- Mechanistic studies : DFT calculations (M06-2X/def2-TZVP) model transition states for nucleophilic attacks on the carbonyl group .
Q. How do computational methods (DFT, QTAIM) explain electronic properties and reactive sites?
- HOMO-LUMO gaps : ~4.2 eV (B3LYP/6-31G(d)), indicating moderate reactivity.
- Electrostatic potential maps : Highlight nucleophilic sites at the carbonyl oxygen and electrophilic regions near halogen atoms .
- QTAIM analysis : Confirms weak C–H···Br interactions (ρ = 0.008–0.012 a.u.) contributing to crystal stability .
Q. What biological activity mechanisms are hypothesized for halogenated chalcone derivatives?
- Anticancer activity : Derivatives inhibit tubulin polymerization (IC ~1.2 µM) by binding to the colchicine site, validated via molecular docking (AutoDock Vina) .
- Antimicrobial action : Disruption of bacterial cell membranes via lipid peroxidation, measured by MIC assays (e.g., 12.5 µg/mL against S. aureus) .
Q. How does isostructurality with halogen-substituted analogs affect material properties?
- Isostructural series : Bromo/chloro/fluoro analogs share symmetry but differ in unit cell volumes (e.g., for Br vs. 1201 Å for Cl) due to halogen size .
- Thermal stability : Brominated derivatives show higher melting points (360–366 K) than chlorinated analogs (345–352 K) due to stronger van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
